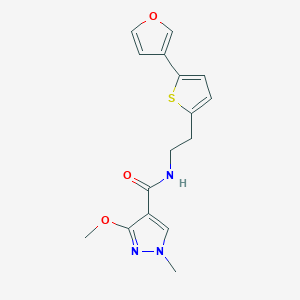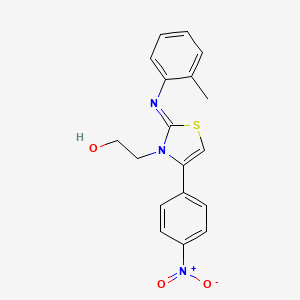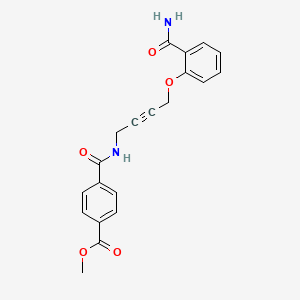
Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate, also known as MCB, is a chemical compound with potential applications in scientific research. MCB is a synthetic compound that has been developed through a multi-step synthesis method.
作用機序
The mechanism of action of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes, as mentioned above. Physiologically, this compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells.
実験室実験の利点と制限
One advantage of using Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate in lab experiments is its anticancer properties. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other cells and tissues in the body.
将来の方向性
There are several future directions for the use of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate in scientific research. One direction is the development of this compound-based anticancer drugs. Another direction is the investigation of this compound's effects on other cells and tissues in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
合成法
The synthesis of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-((4-bromophenoxy)but-2-yn-1-yl)benzoic acid with potassium carbonate and copper powder in the presence of a palladium catalyst. This reaction results in the formation of 4-((4-(2-carboxyphenoxy)but-2-yn-1-yl)benzoic acid.
The second step involves the reaction of 4-((4-(2-carboxyphenoxy)but-2-yn-1-yl)benzoic acid with thionyl chloride in the presence of dimethylformamide. This reaction results in the formation of methyl 4-((4-(2-chlorocarbonylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate.
The final step involves the reaction of methyl 4-((4-(2-chlorocarbonylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate with ammonium carbonate in the presence of ethanol. This reaction results in the formation of this compound.
科学的研究の応用
Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate has potential applications in scientific research as it has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. This makes this compound a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
methyl 4-[4-(2-carbamoylphenoxy)but-2-ynylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-26-20(25)15-10-8-14(9-11-15)19(24)22-12-4-5-13-27-17-7-3-2-6-16(17)18(21)23/h2-3,6-11H,12-13H2,1H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNMFJKRVWZZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

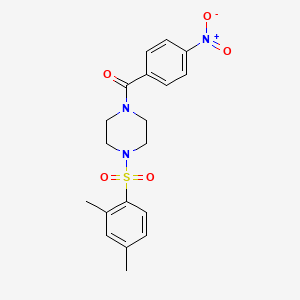
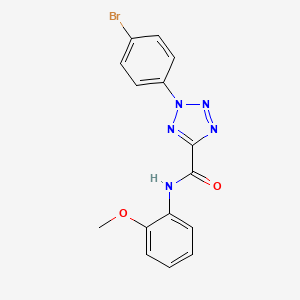
![4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2677249.png)
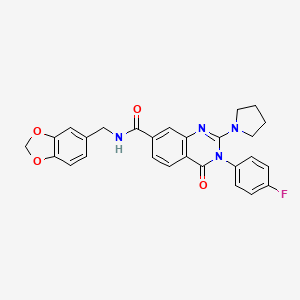
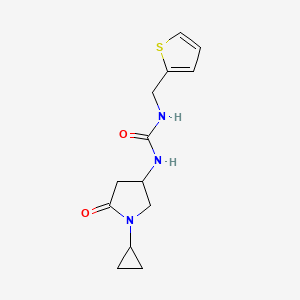
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2677260.png)


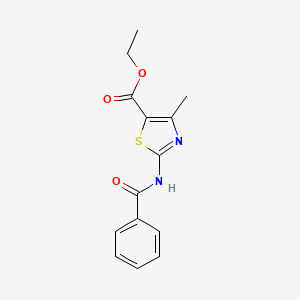

![2-[(4-Fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677267.png)
